4-(difluoromethyl)-4-ethynyloxane
Description
4-(Difluoromethyl)-4-ethynyloxane is a fluorinated oxane derivative featuring a difluoromethyl (-CF₂H) and an ethynyl (-C≡CH) group at the 4-position of the tetrahydropyran (oxane) ring. This compound combines the stereoelectronic effects of fluorine with the rigid, planar geometry of the ethynyl group, making it a candidate for applications in medicinal chemistry and materials science. Fluorine substituents, as highlighted in multiple studies, enhance metabolic stability, bioavailability, and binding specificity due to their strong electronegativity and small atomic radius .
Properties
CAS No. |
2751621-52-8 |
|---|---|
Molecular Formula |
C8H10F2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-4-ethynyloxane typically involves the introduction of the difluoromethyl group and the ethynyl group into the oxane ring. One common method is the difluoromethylation of oxane derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-4-ethynyloxane may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-4-ethynyloxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The difluoromethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized oxane derivatives .
Scientific Research Applications
4-(difluoromethyl)-4-ethynyloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-4-ethynyloxane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, while the ethynyl group can participate in various chemical interactions. These features enable the compound to modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl vs. Trifluoromethyl
The difluoromethyl group (-CF₂H) in 4-(difluoromethyl)-4-ethynyloxane is less electron-withdrawing and sterically demanding than a trifluoromethyl (-CF₃) group. For example, 4-(trifluoromethyl)-4-ethynyloxane (hypothetical analog) would exhibit higher lipophilicity (logP) and reduced metabolic clearance compared to the difluoromethyl derivative due to the increased fluorine content .
Table 1: Substituent Impact on Key Properties
| Compound | Substituent | Fluorine Atoms | Predicted logP | Metabolic Stability |
|---|---|---|---|---|
| 4-(Difluoromethyl)-4-ethynyloxane | -CF₂H, -C≡CH | 2 | 1.8–2.2 | High |
| 4-(Trifluoromethyl)-4-ethynyloxane | -CF₃, -C≡CH | 3 | 2.5–3.0 | Very High |
| 4-Ethyl-4-methoxyoxane | -C₂H₅, -OCH₃ | 0 | 1.2–1.5 | Moderate |
Ring Structure: Oxane vs. Cyclohexane
Replacing the oxane oxygen with a methylene group (e.g., 4,4-difluoro-1-methylcyclohexane) eliminates the ring’s hydrogen-bonding capability. The oxygen in oxane derivatives may enhance interactions with biological targets via hydrogen bonding or dipole effects .
Ethynyl Group vs. Alternative Substituents
The ethynyl group confers rigidity and linearity, contrasting with bulkier or flexible substituents like ethoxy (-OCH₂CH₃) or methyl (-CH₃). For example, 4-ethoxy-2-fluorophenylboronic acid () has a flexible ethoxy chain, which may reduce target-binding precision compared to the ethynyl group’s fixed geometry. The ethynyl moiety also enables conjugation or cycloaddition reactions, a feature absent in saturated analogs .
Physicochemical and Pharmacological Profiles
Fluorine’s inductive effects lower the basicity of adjacent amines and increase acidity of proximal protons, as seen in 4-(trifluoromethyl)phenyl derivatives (). For 4-(difluoromethyl)-4-ethynyloxane, this could translate to improved membrane permeability and reduced enzymatic degradation compared to non-fluorinated oxanes. Thermal stability and dielectric properties () are likely superior to non-fluorinated analogs due to fluorine’s strong C-F bonds and dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
